molecular formula C₅H₈O₂ B1144775 1-(Oxetan-2-yl)ethan-1-one CAS No. 1783326-03-3

1-(Oxetan-2-yl)ethan-1-one

Cat. No. B1144775
CAS RN: 1783326-03-3
M. Wt: 100.12
InChI Key:
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Description

“1-(Oxetan-2-yl)ethan-1-one” is a chemical compound with the molecular formula C5H8O2 . It has a molecular weight of 100.12 g/mol . The IUPAC name for this compound is 1-(oxetan-2-yl)ethanone .


Synthesis Analysis

The synthesis of oxetane derivatives has been a subject of numerous studies . Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .


Molecular Structure Analysis

The molecular structure of “1-(Oxetan-2-yl)ethan-1-one” can be represented by the InChI code: InChI=1S/C5H8O2/c1-4(6)5-2-3-7-5/h5H,2-3H2,1H3 . The Canonical SMILES for this compound is CC(=O)C1CCO1 .


Chemical Reactions Analysis

Oxetanes, as strained cyclic ethers, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Oxetan-2-yl)ethan-1-one” include a molecular weight of 100.12 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are both 100.052429494 g/mol . The Topological Polar Surface Area is 26.3 Ų, and the Heavy Atom Count is 7 .

Scientific Research Applications

Synthesis of Oxetane Derivatives

1-(Oxetan-2-yl)ethan-1-one: serves as a precursor in the synthesis of various oxetane derivatives. These derivatives are valuable in medicinal chemistry due to their biological activity. The compound can undergo ring-opening reactions to form 2-hydroxymethyloxetane , which is a key intermediate for further chemical transformations .

Medicinal Chemistry Applications

In medicinal chemistry, oxetane-containing compounds, like 1-(Oxetan-2-yl)ethan-1-one , are explored for their potential pharmacological properties. They are used to create compounds with improved drug-like properties, such as increased membrane permeability and metabolic stability .

Material Science Research

This compound is also used in material science research. Its incorporation into polymers can result in materials with unique properties, such as enhanced strength or flexibility. It can also be used to modify the surface properties of materials for specific applications .

Chemical Synthesis Methodology

1-(Oxetan-2-yl)ethan-1-one: is involved in the development of new synthetic methodologies. For instance, it can participate in [2+2] photocycloaddition reactions, which are useful for constructing complex molecular architectures .

Analytical Chemistry

In analytical chemistry, derivatives of 1-(Oxetan-2-yl)ethan-1-one can be used as standards or reagents in various analytical techniques. These compounds can help in the quantification and identification of other substances .

Chromatography

The compound’s derivatives can be utilized in chromatography as a stationary phase modifier. This can improve the separation of substances in a mixture, aiding in the purification of chemical compounds or in the analysis of complex samples .

properties

IUPAC Name

1-(oxetan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(6)5-2-3-7-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKPYLCZGPGQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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